![molecular formula C17H20N4O3S B2931353 N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide CAS No. 1797954-82-5](/img/structure/B2931353.png)
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative with a piperidine ring and two pyridine rings. Sulfonamides are a group of compounds known for their antibiotic properties . Piperidine is a common structural motif in many pharmaceuticals , and pyridine is a basic heterocyclic compound that is often used as a precursor to agrochemicals and pharmaceuticals .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has two pyridine rings, which are six-membered rings with two carbon atoms replaced by a nitrogen atom . The sulfonamide group is attached to one of the pyridine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonamide group might make the compound more polar and increase its solubility in water .Applications De Recherche Scientifique
Selective Receptor Ligands and Multifunctional Agents
Research has shown that the N-alkylation of the sulfonamide moiety in arylsulfonamide derivatives can be a strategy for designing selective 5-HT7 receptor ligands or multifunctional agents. This approach has been used to create compounds with potent and selective antagonistic properties towards the 5-HT7 receptor, demonstrating potential for treating CNS disorders. Specifically, compounds have been identified with distinct antidepressant-like and pro-cognitive properties, indicating their therapeutic potential for complex diseases through a polypharmacological approach (Canale et al., 2016).
Enzyme Inhibition
Sulfonamides, including those structurally related to N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide, have been synthesized and evaluated for their ability to inhibit various isoforms of the zinc enzyme carbonic anhydrase. These compounds have demonstrated inhibitory efficacy against both cytosolic and tumor-associated isozymes of carbonic anhydrase, suggesting their potential application in the development of anticancer agents (Sławiński et al., 2013).
Organic Synthesis and Chemical Properties
N-alkylated sulfonamides have been utilized in various organic synthesis processes, including carbonylation-coupling-cyclization reactions and the synthesis of piperidine and pyrrolidine derivatives. For instance, alpha-allenic sulfonamides have been shown to undergo carbonylation-coupling-endo-cyclization, forming 3-aroyl-2- or 3-pyrrolines, which highlights the versatility of these compounds in synthetic chemistry (Kang & Kim, 2001).
Mécanisme D'action
Target of Action
Similar compounds have been reported to show inhibitory action againstCarbonic Anhydrase IX (CAIX) , which plays a crucial role in regulating pH in cancer cells.
Mode of Action
Compounds with similar structures have been reported to interact with their targets throughhydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Orientations Futures
Propriétés
IUPAC Name |
N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-17(15-3-1-7-18-12-15)21-9-5-14(6-10-21)11-20-25(23,24)16-4-2-8-19-13-16/h1-4,7-8,12-14,20H,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTKDKCFQOBATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


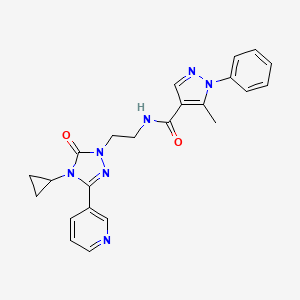
![N-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-2-(3,4-dimethoxyphenyl)-1-ethanamine](/img/structure/B2931273.png)
![3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine](/img/structure/B2931277.png)

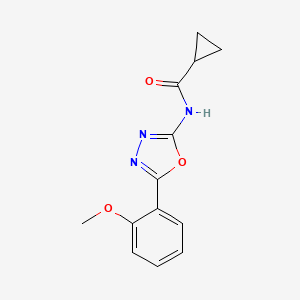
![[5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate](/img/no-structure.png)
![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2931282.png)
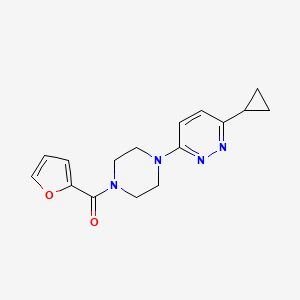
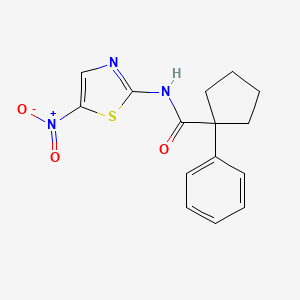
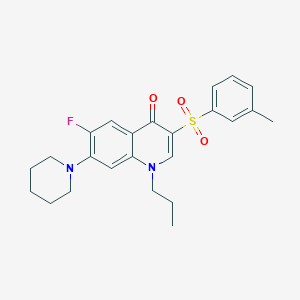

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B2931292.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2931293.png)